An In-depth Technical Guide to 9-Oxabicyclo[3.3.1]nonan-1-ol (CAS 37996-41-1)
An In-depth Technical Guide to 9-Oxabicyclo[3.3.1]nonan-1-ol (CAS 37996-41-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Oxabicyclo[3.3.1]nonan-1-ol, a unique bridged bicyclic ether-alcohol, presents a scaffold of significant interest in medicinal chemistry and synthetic organic chemistry. Its rigid, three-dimensional structure offers a valuable framework for the design of novel therapeutic agents and complex molecular architectures. This guide provides a comprehensive overview of the physical and spectroscopic properties of 9-Oxabicyclo[3.3.1]nonan-1-ol (CAS 37996-41-1). Due to a scarcity of direct experimental data for this specific isomer, this document leverages data from closely related derivatives and computational predictions to offer a robust profile. It further details the established experimental methodologies for the determination of its physicochemical properties, providing a thorough resource for researchers working with this and similar molecular entities.
Molecular Structure and Conformation
9-Oxabicyclo[3.3.1]nonan-1-ol possesses a distinctive bicyclic framework where two six-membered rings share two carbon atoms, and an oxygen atom bridges the 1 and 5 positions. The hydroxyl group is situated at one of the bridgehead carbons. This rigid structure significantly influences its chemical reactivity and physical properties. The bicyclo[3.3.1]nonane system is known to exist in several conformations, with the chair-chair and boat-chair forms being the most prevalent. For 9-oxabicyclo[3.3.1]nonane derivatives, a preference for the boat-chair conformation is often observed to alleviate transannular interactions.[1]
Caption: Molecular structure of 9-Oxabicyclo[3.3.1]nonan-1-ol.
Physicochemical Properties: A Predictive Overview
| Property | Predicted Value | Method |
| Molecular Weight | 142.20 g/mol | Calculation |
| Molecular Formula | C₈H₁₄O₂ | Calculation |
| Boiling Point | ~220-240 °C at 760 mmHg | Estimation |
| Melting Point | Not available | - |
| Density | ~1.1 g/cm³ | Estimation |
| LogP (Octanol/Water Partition Coefficient) | ~1.2 - 1.8 | Estimation |
| Solubility | Sparingly soluble in water, soluble in common organic solvents like ethanol, methanol, and dichloromethane. | General principles of solubility for cyclic alcohols and ethers. |
Note: These values are estimations and should be confirmed by experimental determination.
Spectroscopic Characterization
While a dedicated spectrum for 9-Oxabicyclo[3.3.1]nonan-1-ol is not published, analysis of its derivatives allows for an informed prediction of its key spectroscopic features. A recent study on aminoalcohols with a 9-oxabicyclo[3.3.1]nonane core provides valuable insights into the expected NMR and mass spectrometry data.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid bicyclic structure and the resulting diastereotopic protons. The bridgehead protons adjacent to the oxygen and hydroxyl groups will likely appear as multiplets in the downfield region (δ 3.5-4.5 ppm). The methylene protons on the six-membered rings would present as a series of complex multiplets in the upfield region (δ 1.2-2.5 ppm). The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
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¹³C NMR: The carbon NMR spectrum is anticipated to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The bridgehead carbon bearing the hydroxyl group (C1) and the other bridgehead carbon bonded to the ether oxygen (C5) would be the most downfield among the sp³ carbons, likely in the range of δ 70-85 ppm. The remaining methylene carbons would appear in the δ 20-40 ppm region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 9-Oxabicyclo[3.3.1]nonan-1-ol is expected to show a molecular ion peak (M⁺) at m/z 142. The fragmentation pattern would likely involve the loss of a water molecule (M-18) and subsequent ring fragmentation. Alpha-cleavage adjacent to the ether oxygen and the alcohol is also a probable fragmentation pathway.[4][5] High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the molecular ion and its fragments.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, indicative of intermolecular hydrogen bonding.[6][7] A strong C-O stretching vibration for the alcohol is expected around 1050-1150 cm⁻¹, and the C-O-C stretching of the ether linkage should appear in the 1070-1150 cm⁻¹ region.[8]
Experimental Protocols for Physical Property Determination
The following section outlines the standard, field-proven methodologies for the experimental determination of the key physical properties of 9-Oxabicyclo[3.3.1]nonan-1-ol.
Melting Point Determination
The melting point is a crucial indicator of purity.[9]
Protocol:
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A small, finely powdered sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.
Boiling Point Determination
The boiling point is another fundamental physical property.[10][11]
Protocol (Thiele Tube Method):
-
A small amount of the liquid sample is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed in the fusion tube.
-
The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Assessment
Understanding the solubility profile is essential for purification, formulation, and biological testing.[12][13][14]
Protocol:
-
To a series of test tubes, add a small, measured amount of 9-Oxabicyclo[3.3.1]nonan-1-ol.
-
To each tube, add a different solvent (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane) in small increments, with agitation.
-
Observe and record whether the compound dissolves to form a clear solution at room temperature.
-
For sparingly soluble compounds, gentle heating can be applied to assess temperature effects on solubility.
Caption: A typical experimental workflow for the characterization and physical property determination of 9-Oxabicyclo[3.3.1]nonan-1-ol.
Conclusion
9-Oxabicyclo[3.3.1]nonan-1-ol represents a fascinating and potentially valuable molecular scaffold. While a comprehensive experimental dataset of its physical properties is yet to be established, this guide provides a foundational understanding based on computational predictions and extrapolated data from its derivatives. The outlined experimental protocols offer a clear path for researchers to rigorously characterize this compound. As research into bridged bicyclic systems continues to expand, a full experimental elucidation of the properties of 9-Oxabicyclo[3.3.1]nonan-1-ol will undoubtedly contribute to its application in the development of new chemical entities with unique biological activities.
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